molecular formula C13H18N4O B165097 4-[1-(Benzotriazol-1-yl)propyl]morpholine CAS No. 132553-13-0

4-[1-(Benzotriazol-1-yl)propyl]morpholine

Cat. No.: B165097
CAS No.: 132553-13-0
M. Wt: 246.31 g/mol
InChI Key: XKTFTRZSEZZRNG-UHFFFAOYSA-N
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Description

4-[1-(Benzotriazol-1-yl)propyl]morpholine is a compound that features a morpholine ring substituted with a benzotriazole moiety via a propyl linker. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine typically involves the reaction of morpholine with a benzotriazole derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 1-(chloropropyl)benzotriazole under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzotriazol-1-yl)propyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-[1-(Benzotriazol-1-yl)propyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Benzotriazol-1-yl)propyl]morpholine involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of biological pathways. This compound can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Benzotriazol-1-yl)propyl]morpholine is unique due to the presence of both the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(benzotriazol-1-yl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-13(16-7-9-18-10-8-16)17-12-6-4-3-5-11(12)14-15-17/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTFTRZSEZZRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1CCOCC1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132553-13-0
Record name [1-(4-Morpholinyl)propyl]benzotriazole, mixture of Bt1 and Bt2 isomers
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